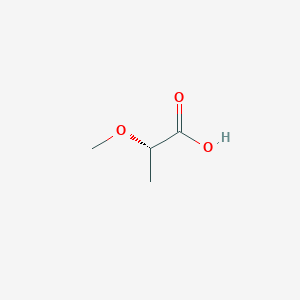

(S)-2-methoxypropanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(2S)-2-methoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-3(7-2)4(5)6/h3H,1-2H3,(H,5,6)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICPWFHKNYYRBSZ-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23953-00-6 | |

| Record name | 2-Methoxypropanoic acid, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023953006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(-)-2-Methoxypropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXYPROPANOIC ACID, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74K293OCX6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic and Chromatographic Characterization in Enantiomeric Purity and Absolute Configuration Assessment

Enantiomeric Excess Determination via Chromatography

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. heraldopenaccess.us Chromatographic techniques are paramount for quantifying ee due to their high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. heraldopenaccess.us The method relies on the use of a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers of the analyte. These transient diastereomeric interactions lead to different retention times for the (S) and (R) enantiomers, allowing for their separation and quantification. uni-muenchen.de

For α-oxy functionalized carboxylic acids like 2-methoxypropanoic acid, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective. rsc.orgppj.org.ly The determination of enantiomeric excess is achieved by integrating the peak areas of the two enantiomers in the chromatogram. heraldopenaccess.us

Research on analogous compounds, such as (S)-2-methoxy-3-phenylpropionic acid, demonstrates the efficacy of this method. The separation is typically achieved using a mobile phase consisting of a nonpolar solvent like hexane and a polar modifier such as 2-propanol. rsc.org

Table 1: Illustrative HPLC Conditions for Chiral Separation of Methoxypropanoic Acid Analogs rsc.org

| Analyte | Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Detection (UV) | Retention Time (min) |

|---|---|---|---|---|---|

| (S)-2-methoxy-3-phenylpropionic acid | Chiralcel OD-H | Hexane/2-propanol (93:7) | 0.8 | 254 nm | 14.88 (S-isomer) |

| 21.39 (R-isomer) | |||||

| (-)-2-ethoxy-3-phenylpropanoic acid | Chiralcel OJ-H | Hexane/2-propanol (90:10) | 0.5 | 254 nm | 21.99 (S-isomer) |

| 29.15 (R-isomer) |

Capillary Electrophoresis (CE) Utilizing Chiral Selectors

Capillary Electrophoresis (CE) is a high-efficiency separation technique that is particularly well-suited for the analysis of polar and charged chiral compounds. chromatographytoday.com In chiral CE, a chiral selector is added to the background electrolyte. chromatographytoday.com The enantiomers form transient, diastereomeric complexes with the chiral selector, which have different electrophoretic mobilities, thus enabling their separation. mdpi.com

Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE due to their versatile inclusion complexation capabilities. mdpi.com For acidic compounds like 2-methoxypropanoic acid, derivatized β-cyclodextrins are often employed. vulcanchem.com The choice of the appropriate cyclodextrin derivative and the optimization of parameters such as pH, selector concentration, and temperature are crucial for achieving baseline separation. vulcanchem.com Studies on similar compounds have shown that β-cyclodextrin can achieve resolutions ranging from 1.51 to 2.94 under alkaline conditions. vulcanchem.com

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) offers high efficiency and sensitivity for the separation of volatile compounds. uni-muenchen.de To analyze non-volatile analytes like (S)-2-methoxypropanoic acid, they must first be converted into volatile derivatives, for example, through esterification to form methyl or ethyl esters.

The separation of these volatile enantiomeric derivatives is performed on a GC column coated with a chiral stationary phase (CSP). uni-muenchen.de Similar to HPLC, CSPs in GC are often based on derivatized cyclodextrins. chromatographyonline.comgcms.cz The differential interaction between the enantiomers and the CSP results in different retention times, allowing for their separation and the determination of the enantiomeric excess. uni-muenchen.de The coupling of GC with a mass spectrometer (GC-MS) provides an additional layer of confirmation for the identity of the separated peaks. uni-muenchen.de

Applications in Advanced Organic Synthesis and Drug Discovery Research

Role as Chiral Building Blocks in Complex Molecule Construction

The primary utility of (S)-2-methoxypropanoic acid lies in its nature as a chiral synthon. The (S)-configuration at the C2 position allows for the introduction of a specific stereocenter, a critical requirement in the synthesis of enantiomerically pure compounds, particularly for pharmaceutical applications where biological activity is often stereospecific.

Synthesis of Pharmaceutical Intermediates and Scaffolds

This chiral acid is a key starting material for various intermediates and scaffolds used in the pharmaceutical industry.

A prominent application of this compound derivatives is in the synthesis of the anticonvulsant drug Lacosamide, which is the (R)-enantiomer of N-benzyl-2-acetamido-3-methoxypropionamide. nih.gov While Lacosamide itself has the (R)-configuration, the synthesis strategies often involve derivatives of both D-serine and L-serine, the latter being structurally related to (S)-2-amino-3-methoxypropanoic acid. nih.gov For instance, processes have been developed for the resolution of racemic 2-acetamido-N-benzyl-3-methoxypropionamide, which provides both the desired (R)-enantiomer (Lacosamide) and the (S)-enantiomer. aksci.com The synthesis underscores the importance of the methoxypropanoic acid backbone in creating functionalized amino acid derivatives with significant anticonvulsant activity. mdpi.com

The this compound scaffold is not limited to Lacosamide but serves as a precursor for a variety of other neuroactive compounds. nih.gov For example, derivatives such as (S)-3-(4-aminophenyl)-2-methoxypropanoic acid are valuable in pharmaceutical development. researchgate.net This particular compound has been explored in the creation of anti-inflammatory agents and kinase inhibitors, demonstrating the broader utility of the methoxypropanoic acid core in medicinal chemistry beyond epilepsy. researchgate.net Research into related structures, like functionalized amino acids, has identified new anticonvulsant agents, highlighting the versatility of this chemical motif in targeting the central nervous system. mdpi.com

| Derivative of this compound | Therapeutic Area of Interest | Research Finding |

| (S)-3-(4-aminophenyl)-2-methoxypropanoic acid | Anti-inflammatory, Oncology | Serves as a building block for kinase inhibitors. researchgate.net |

| N-benzyl-2-acetamido-3-methoxypropionamide | Neurology (Anticonvulsant) | The (R)-enantiomer is the active pharmaceutical ingredient Lacosamide. nih.gov |

Application in the Synthesis of Lacosamide and Related Derivatives

Construction of Chiral Heterocyclic Systems

This compound and its close chemical relatives are utilized in the construction of chiral heterocyclic systems, which are core structures in many bioactive molecules. For example, a synthetic method has been developed for multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds starting from serine methyl ester hydrochloride. google.com This process involves reacting the amino acid derivative with S,S'-dimethyl dithiocarbonate, followed by hydrolysis, to yield the chiral oxazolidinone, a valuable heterocyclic scaffold in medicinal chemistry. google.com Oxazolidinones are recognized as versatile chiral auxiliaries for the synthesis of other complex molecules, including nonproteogenic α-amino acids and β-lactams.

Development of Specialty Chemicals and Fine Chemicals

Beyond pharmaceuticals, this compound and its analogues are employed in the development of specialty and fine chemicals. A significant application is their use as chiral derivatizing agents. sigmaaldrich.comcymitquimica.com For instance, the related compound 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) is a powerful chiral auxiliary used for the resolution of racemic alcohols and the determination of their absolute configurations via ¹H NMR analysis. researchgate.net The diastereomeric esters formed between the chiral acid and a racemic alcohol can often be easily separated by chromatography, allowing for the preparation of enantiopure alcohols. researchgate.net This makes such reagents valuable tools in quality control and stereochemical studies in academic and industrial research.

| Application | Compound Class | Description |

| Chiral Derivatizing Agent | Methoxy-Aryl-Propionic Acids | Used to determine the enantiomeric purity and absolute configuration of chiral alcohols and amines. researchgate.net |

| Chiral Auxiliary | Oxazolidinones | Derived from related amino acids, these are used to direct stereoselective transformations. |

Utilization in Medicinal Chemistry and Peptide Synthesis Research

The structural features of this compound make it a subject of interest in medicinal chemistry and for modifying peptides. Its amino-analogue, (S)-2-amino-3-methoxypropanoic acid, can be incorporated into peptide chains as a non-canonical amino acid. google.comnih.gov Such modifications are a key strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but have improved therapeutic properties. uminho.pt

Introducing non-natural amino acids like (S)-2-amino-3-methoxypropanoic acid can confer resistance to enzymatic degradation by proteases, enhance conformational stability, and improve oral bioavailability. uminho.pt For example, its incorporation into peptide sequences has been explored to create novel bioactive peptides. google.com Furthermore, derivatives bearing protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) are commercially available and widely used in solid-phase peptide synthesis to build custom peptide sequences with unique properties for drug discovery research. matrix-fine-chemicals.com

Design of Novel Chemical Entities as Building Blocks for Therapeutic Agents

Derivatization Strategies for Synthetic and Analytical Purposes

The carboxylic acid and other functional groups present in this compound and its derivatives allow for a wide range of chemical modifications. These derivatizations are performed to modulate physicochemical properties or to facilitate multi-step synthetic sequences.

Lipophilicity, or the ability of a compound to dissolve in fats and lipids, is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). The carboxylic acid group of this compound can be readily converted into esters or amides to modulate this property.

Esterification , the reaction of the carboxylic acid with an alcohol, masks the polar acidic group and generally increases lipophilicity. This strategy can be particularly useful for improving the cell membrane permeability of molecules that are otherwise too polar to be absorbed effectively. nih.gov For example, converting a carboxylic acid to its methyl or ethyl ester is a common tactic in medicinal chemistry. chemscene.com

Amidation , the reaction with an amine, forms a stable amide bond and introduces new structural diversity. For instance, the synthesis of (S)-2-Acetamido-N-benzyl-3-methoxypropanamide involves the amidation of the corresponding carboxylic acid with benzylamine. The introduction of the benzyl group significantly increases the molecule's hydrophobicity and allows it to participate in different kinds of interactions with biological targets. The acetamido group can form hydrogen bonds, while the benzyl group engages in hydrophobic interactions, demonstrating how derivatization can fine-tune a molecule's properties for specific applications.

Table 2: Derivatization for Lipophilicity Modulation

| Reaction | Reagent Example | Product Functional Group | Effect on Lipophilicity | Purpose |

|---|---|---|---|---|

| Esterification | Methanol (in acidic conditions) | Methyl Ester | Increase | Improve membrane permeability and solubility in non-polar solvents. nih.gov |

In the course of synthesizing complex molecules, it is often necessary to temporarily block, or "protect," certain functional groups to prevent them from participating in unwanted side reactions. The amino group of (S)-2-amino-3-methoxypropanoic acid is a prime candidate for such protection, especially in peptide synthesis.

The two most common protecting groups for this purpose are the aforementioned Fmoc group and the tert-Butoxycarbonyl (Boc) group.

Fmoc (9-fluorenylmethyloxycarbonyl) group: As discussed, this group is the cornerstone of modern SPPS. It is stable to the acidic conditions sometimes used to cleave other protecting groups but is easily removed by a base like piperidine. semanticscholar.org

Boc (tert-butoxycarbonyl) group: The Boc group is an alternative that is stable to basic conditions but is removed with acid, such as trifluoroacetic acid (TFA). google.com

Table 3: Common Protecting Groups for the Amino-Derivative | Protecting Group | Abbreviation | Chemical Name | Cleavage Conditions | Stability | | :--- | :--- | :--- | :--- | :--- | | Fmoc | 9-fluorenylmethyloxycarbonyl | Base (e.g., 20% Piperidine in DMF) | Stable to mild acid. | | Boc | tert-Butoxycarbonyl | Acid (e.g., Trifluoroacetic Acid - TFA) | Stable to base. google.com |

Computational Chemistry and Mechanistic Investigations of S -2-methoxypropanoic Acid

Quantum Chemical Studies and Density Functional Theory (DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT), have become essential tools for investigating the electronic structure and energetic properties of molecules like (S)-2-methoxypropanoic acid. These calculations allow for a detailed exploration of the factors governing its chemical behavior.

Conformational Analysis and Energy Landscapes

The spatial arrangement of atoms, or conformation, of this compound is crucial to its function, especially in stereoselective processes. Conformational analysis using DFT helps to identify the most stable conformers and the energy barriers between them. The primary rotational bonds in 2-methoxypropanoic acid are around the C-O and C-C single bonds. ambeed.com

For related chiral molecules, such as 2-aryl-2-methoxypropanoic acids, it has been shown that the syn-periplanar conformation, where the methoxy and carbonyl groups are aligned, is often the most stable in both crystal structures and in solution. researchgate.net This preference is influenced by a combination of steric and electronic effects, including hyperconjugation. Computational modeling can quantify the relative energies of different conformers, providing a detailed energy landscape. For instance, in a related compound, perfluoro-3-methoxypropanoic acid, computational studies have shown that while the perfluorinated backbone is rigid, rotation around the C-O and C-C bonds connected to the functional groups are the primary sources of conformational flexibility.

Table 1: Calculated Physicochemical Properties of 2-Methoxypropanoic Acid

| Property | Value |

| Heavy Atom Count | 7 |

| Rotatable Bond Count | 2 |

| H-bond Acceptors | 3 |

| H-bond Donors | 1 |

| Topological Polar Surface Area (TPSA) | 46.5 Ų |

| This data is based on computational predictions. ambeed.comnih.gov |

Transition State Elucidation in Asymmetric Reactions

DFT calculations are powerful for elucidating the mechanisms of asymmetric reactions by modeling the transition states of competing reaction pathways. For reactions involving this compound or its derivatives as chiral auxiliaries or reactants, identifying the lowest energy transition state can explain the observed stereoselectivity.

In the context of ester hydrolysis, a reaction fundamental to the action of many prodrugs, computational models have been used to correlate reaction rates with molecular descriptors. mdpi.com For a series of esters, including those of α-methoxypropionic acid, good correlations were found between the solvolytic rate constants and the calculated polarity of the carbonyl carbon-ester oxygen bond. mdpi.com These models, particularly when solvent effects are included, can accurately predict reactivity, demonstrating the utility of DFT in understanding reaction mechanisms. mdpi.com The study of ruthenium complexes with chiral ligands, for example, has shown that the steric and electronic properties of the ligands, which can be modeled with DFT, directly impact catalytic activity in reactions like ring-closing metathesis. researchgate.net

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory provides a framework for understanding chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals in this compound can predict its reactivity towards various reagents.

Molecular Dynamics Simulations and Solvent Effects

While quantum chemical calculations often focus on isolated molecules or small clusters, molecular dynamics (MD) simulations provide a way to study the behavior of molecules over time, including the crucial influence of the surrounding solvent environment.

Dynamic Behavior of Chiral Intermediates

MD simulations can model the conformational dynamics of chiral intermediates in a reaction, providing insights that are inaccessible from static calculations. The flexibility and preferred conformations of a molecule like this compound can change significantly in a dynamic environment.

For example, MD simulations of poly(2-methoxyethyl acrylate), a polymer with a related side chain, have been used to understand its resistance to fouling by organic molecules. researchgate.net These simulations revealed how the terminal methoxy group influences interactions with the surrounding medium. researchgate.net Similarly, MD simulations of perfluoro-3-methoxypropanoic acid have been employed to understand its conformational flexibility at different temperatures, showing how rotations around key bonds contribute to its dynamic behavior. These studies highlight how MD can reveal the dynamic nature of molecular interactions that are critical for understanding the behavior of chiral molecules in solution.

Influence of Solvent Environment on Stereoselectivity

The choice of solvent can have a dramatic impact on the stereochemical outcome of a reaction. MD simulations are particularly well-suited for investigating these solvent effects at a molecular level. The solvent can influence the relative energies of different conformers and transition states through explicit interactions like hydrogen bonding or through bulk dielectric effects.

Studies on the conformational analysis of esters derived from 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), a structurally related chiral resolving agent, have highlighted the importance of solvent effects on the observed NMR chemical shift differences used to determine absolute configurations. jst.go.jp Computational models that include a solvent environment, such as the COSMO solvation model used in the study of ester solvolysis, often provide significantly better correlations with experimental data than gas-phase calculations. mdpi.com In that study, calculations performed in the presence of ethanol as a solvent yielded the most accurate model for predicting hydrolytic rates. mdpi.com Furthermore, MD simulations have been used to investigate the structure of water around polymers containing methoxy groups, revealing how these groups organize solvent molecules, which in turn influences their properties and interactions. researchgate.net This detailed understanding of solute-solvent interactions is key to predicting and controlling stereoselectivity in reactions involving this compound.

Elucidation of Reaction Mechanisms and Stereochemical Outcomes

Computational and experimental studies have provided significant insights into the reaction mechanisms involving this compound and its derivatives, particularly concerning the factors that govern stereochemical outcomes.

Rationalization of Enantioselectivity and Diastereoselectivity

The stereoselectivity observed in reactions involving 2-methoxypropanoic acid derivatives is often rationalized by the formation of well-defined transition states and intermediate complexes. For instance, in the enantioselective alkylation and conjugate addition of lithium enolates derived from 2-methoxy-2-arylacetic acids, the use of chiral lithium amide auxiliaries leads to high levels of enantioselectivity. nih.gov The formation of structurally well-defined mixed aggregates between the lithium enediolate and the chiral lithium amide is believed to be the key to this high stereocontrol. nih.gov

X-ray crystallography has provided evidence for such mixed aggregates, revealing the specific binding modes that dictate the facial selectivity of the electrophilic attack. nih.gov The enantiomeric excess (ee) can be influenced by the structure of both the substrate and the chiral auxiliary. For example, in the alkylation of 2-methoxy-2-arylacetic acids, enantioselectivities of up to 94% ee have been achieved. nih.gov Similarly, highly enantio- and diastereoselective conjugate additions to α,β-unsaturated esters have been reported, affording products with adjacent tetrasubstituted and trisubstituted stereogenic centers in high yields and stereoselectivities (e.g., 96% ee and >30:1 dr). nih.gov

The stereochemical outcome can also be influenced by kinetic factors. In some cases, allowing the reaction mixture to age allows for the slow formation of the thermodynamically favored mixed aggregates, leading to higher enantioselectivity. nih.gov

| Reaction Type | Substrate | Chiral Auxiliary | Product ee/dr | Reference |

| Alkylation | 2-methoxy-2-(4-chlorophenyl)acetic acid | ¹TA | 90% ee | nih.gov |

| Alkylation | 2-methoxy-2-(3-chlorophenyl)acetic acid | ¹TA | 82% ee | nih.gov |

| Alkylation | (S)-2-(2-chorophenyl)-2-methoxypropanoic acid | ²TA | 84% ee | nih.gov |

| Conjugate Addition | 2-methoxy-2-phenylacetic acid | (R)-¹TA | 96% ee, single diastereomer | nih.gov |

Kinetics and Thermodynamics of Chiral Transformations

The separation of enantiomers and diastereomers is fundamentally governed by the thermodynamics and kinetics of the processes involved. In gas chromatography, the enantioseparation of chiral compounds is an entirely thermodynamic process. researchgate.net Thermodynamic parameters can be determined to understand the enantioselectivity of a given chiral stationary phase. researchgate.netresearchgate.net

Theoretical studies have explored the energetic aspects of crystalline and liquid states of chiral carboxylic acids, including 2-methoxypropanoic acid (referred to as acimet in one study). unimi.it These studies investigate the relative stability of racemic and homochiral crystals, which is crucial for understanding spontaneous resolution. The formation of racemic crystals is often predominant, and this has been attributed to kinetic and entropic factors in the liquid state, where the probability of encounters between molecules of opposite handedness is higher. unimi.it However, thermodynamic factors also play a significant role. Calculations of intermolecular energies in liquids and crystals help to elucidate the driving forces behind crystallization. unimi.it

Analysis of Non-Covalent Interactions and Supramolecular Assemblies

Non-covalent interactions are the cornerstone of supramolecular chemistry and play a pivotal role in the structure, stability, and function of molecular assemblies involving this compound and its derivatives. researchgate.netnumberanalytics.com

Investigation of CH/π Hydrogen Bonds and Aromatic Interactions

Similarly, in salts formed from 2-methoxy-2-naphthylpropanoic acids and chiral amines, aromatic CH/π interactions between the naphthyl group of the acid and the phenyl group of the amine cation contribute to the formation of close ion pairs. nih.gov NMR analyses also suggest the presence of intramolecular aromatic CH/π interactions in solution. rsc.org The interplay of these weak interactions can be a deciding factor in the chiral recognition process during resolution. researchgate.net

| Compound | Type of Interaction | Structural Motif | Reference |

| (S)-2-methoxy-2-(9-phenanthryl)propanoic acid | Aromatic CH/π | Herringbone structure | rsc.orgresearchgate.net |

| Salt of (R)-MβNP acid and (R)-PEA | Aromatic CH/π | Ion-pair formation | nih.gov |

| Salt of (R)-MαNP acid and (R)-TEA | Aromatic CH/π | Ion-pair formation | nih.gov |

Role of Intermolecular Forces in Crystal Packing and Resolution

The resolution of racemates into enantiomers is a practical application of our understanding of intermolecular forces. The formation of diastereomeric salts with a chiral resolving agent allows for separation based on their different physical properties, such as solubility, which are a direct consequence of their different crystal packing.

The crystal packing of diastereomeric salts is determined by a network of non-covalent interactions, including strong hydrogen bonds (e.g., O-H···O), salt bridges, and weaker interactions like CH/π and van der Waals forces. numberanalytics.comresearchgate.net In the crystal structure of salts of 2-methoxy-2-naphthylpropanoic acids, the primary interaction is the formation of a salt bridge, often assisted by the methoxy group, which forms a bifurcated hydrogen bond. nih.govresearchgate.net These salt bridges can form extended networks, such as 2(1) columns, which are further stabilized by CH/π interactions. nih.gov

A systematic analysis of homochiral and racemic crystal pairs of carboxylic acids reveals that racemic crystals often form cyclic double hydrogen bonds, while homochiral crystals tend to form catemer-type chains of single O-H···O hydrogen bonds. unimi.it The relative stability of these arrangements, and thus the likelihood of spontaneous resolution, depends on a subtle balance of all intermolecular forces. unimi.it

Supramolecular Recognition Phenomena Involving Chiral Acids

Supramolecular chemistry is the study of systems held together by non-covalent interactions. researchgate.netnumberanalytics.com Chiral carboxylic acids like this compound are excellent building blocks for creating complex supramolecular assemblies due to their ability to participate in a variety of non-covalent interactions. nih.gov

The principle of chiral recognition, which is fundamental to the resolution of enantiomers, is a prime example of a supramolecular recognition phenomenon. The formation of a less soluble diastereomeric salt is the result of a better "fit" between the two chiral components in the crystal lattice, which maximizes the stabilizing intermolecular interactions. researchgate.net This "fit" is determined by the synergy of multiple weak interactions. researchgate.netrsc.org

Furthermore, chiral acids can be used as chiral solvating agents (CSAs) in NMR spectroscopy to determine the enantiomeric purity of other chiral compounds. acs.org The formation of transient diastereomeric complexes through non-covalent interactions leads to different chemical shifts for the enantiomers of the analyte, allowing for their quantification. acs.org This highlights the role of this compound and its analogues in supramolecular recognition in both the solid state and in solution.

Research on S -2-methoxypropanoic Acid Analogues and Derivatives

Synthesis of Structurally Modified Methoxypropanoic Acid Derivatives

The synthesis of derivatives based on the methoxypropanoic acid core allows for the systematic investigation of structure-activity relationships. By modifying the substituents, researchers can enhance properties such as steric hindrance, electronic effects, and biological activity.

Modifications at the alpha-carbon (C2) of the propanoic acid chain have been a key strategy for creating new derivatives. These substitutions directly influence the stereochemical environment around the chiral center.

A notable class of alpha-substituted derivatives includes those with fluoro and acetamido groups. For instance, 2,3,3,3-tetrafluoro-2-methoxypropanoic acid has been synthesized and used in the preparation of ruthenium complexes for catalysis. researchgate.net Another significant derivative is (R)-2-acetamido-3-methoxypropanoic acid, a key intermediate in the synthesis of anticonvulsant agents. nih.gov Its synthesis often starts from D-serine, proceeding through an aziridine intermediate which is then ring-opened, establishing the methoxy group and retaining the stereochemistry. nih.gov The synthesis of racemic 2-methoxypropionic acid itself can be achieved through the reaction of 2-bromopropionic acid with sodium methoxide in methanol. acs.org

Table 1: Examples of Alpha-Substituted 2-Methoxypropanoic Acid Derivatives

| Derivative Name | Alpha-Substituent | Synthetic Precursor/Method | Reference |

|---|---|---|---|

| (R)-2-Acetamido-3-methoxypropanoic acid | Acetamido (-NHCOCH₃) | From D-serine via aziridine intermediate | nih.gov |

| 2,3,3,3-Tetrafluoro-2-methoxypropanoic acid | Fluoro (-F) | Used for synthesis of ruthenium complexes | researchgate.net |

| (±)-2-Methoxypropionic acid | Hydrogen (-H) | From 2-bromopropionic acid and sodium methoxide | acs.org |

The introduction of bulky and electronically diverse aryl and heteroaryl groups at the alpha-position has led to a significant class of analogues, primarily explored for their utility as chiral resolving agents. The synthesis of these compounds often employs a Grignard reaction. For example, 2-methoxy-2-(2-naphthyl)propionic acid and its 2-hydroxy analogue have been prepared via the Grignard reaction of 2-naphthylmagnesium bromide with (1R,2S,5R)-(−)-menthyl pyruvate. researchgate.netresearchgate.net Similarly, 2-methoxy-2-(9-phenanthryl)propionic acid was synthesized using 9-phenanthrylmagnesium bromide. researchgate.net

Another synthetic strategy involves the decarbonylative α,α-diarylation of 2-methoxypropanoic acid analogues in a P₂O₅−MsOH medium. acs.org Enantioenriched forms of these aryl derivatives are often obtained through resolution of the racemic acids using a chiral amine, such as (S)-(-)-phenylalaninol. researchgate.net

Table 2: Synthesized Aryl-Methoxypropanoic Acid Analogues

| Analogue Name | Aryl Group | Key Synthetic Step | Reference |

|---|---|---|---|

| 2-Methoxy-2-(1-naphthyl)propionic acid (MαNP acid) | 1-Naphthyl | Grignard reaction with menthyl pyruvate | researchgate.netresearchgate.net |

| 2-Methoxy-2-(2-naphthyl)propionic acid | 2-Naphthyl | Grignard reaction with menthyl pyruvate | researchgate.netresearchgate.net |

| 2-Methoxy-2-(9-phenanthryl)propionic acid | 9-Phenanthryl | Grignard reaction with menthyl pyruvate | researchgate.net |

| (S)-2-(2-Chlorophenyl)-2-methoxypropanoic acid | 2-Chlorophenyl | Alkylation of (±)-2-(2-chlorophenyl)-2-methoxyacetic acid | escholarship.org |

Alpha-Substituted Methoxypropanoic Acids

Exploration of Derivatives as Chiral Auxiliaries and Resolving Agents

A primary application for derivatives of (S)-2-methoxypropanoic acid is in the field of asymmetric synthesis, where they function as chiral auxiliaries and resolving agents. These molecules are used to separate enantiomers from a racemic mixture or to determine the absolute configuration of chiral molecules.

The design of novel chiral auxiliaries based on this scaffold focuses on attaching a sterically demanding and rigid group, such as a naphthyl or phenanthryl moiety, to the chiral center. researchgate.netresearchgate.net The resulting 2-aryl-2-methoxypropionic acids, like 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), have proven to be exceptionally powerful tools. researchgate.net The large aromatic group creates significant magnetic anisotropy, which is crucial for differentiating diastereomeric esters via ¹H NMR spectroscopy. researchgate.netresearchgate.net The synthesis of these auxiliaries, as detailed previously, typically involves a Grignard reaction followed by enantiomeric resolution, often using a readily available chiral alcohol like (-)-menthol. researchgate.netresearchgate.net The large separation factor achieved during HPLC separation of the resulting diastereomeric esters underscores the effectiveness of this design. researchgate.net

The efficacy of newly synthesized chiral resolving agents is benchmarked against established standards, most notably 3,3,3-trifluoro-2-methoxy-2-phenylpropionic acid (MTPA), also known as Mosher's acid. Research has shown that MαNP acid is superior to MTPA in several key aspects. researchgate.netresearchgate.net

When used to derivatize racemic alcohols, MαNP acid provides a better separation of the resulting diastereomeric esters in silica gel HPLC. researchgate.net Furthermore, the ¹H NMR chemical shift differences (Δδ) between the diastereomers formed with MαNP acid are much larger than those observed with MTPA. researchgate.netresearchgate.net This enhanced shielding effect makes MαNP acid a more powerful agent for determining the absolute configuration of chiral alcohols using the ¹H NMR anisotropy method. researchgate.net

Table 3: Comparison of MαNP Acid and MTPA as Chiral Auxiliaries

| Parameter | 2-Methoxy-2-(1-naphthyl)propionic acid (MαNP Acid) | 3,3,3-Trifluoro-2-methoxy-2-phenylpropionic acid (MTPA) | Reference |

|---|---|---|---|

| HPLC Separation | Superior separation of diastereomeric esters | Standard separation | researchgate.net |

| ¹H NMR Anisotropy | Larger chemical shift differences (Δδ) between diastereomers | Smaller chemical shift differences (Δδ) | researchgate.netresearchgate.net |

| Separation Factor (α) with (-)-Menthol | Unusually large (α = 1.83) | Not reported as exceptionally large | researchgate.net |

Design and Synthesis of Novel Chiral Auxiliaries Based on the this compound Scaffold

Investigation of Amino Acid and Nucleoside Analogues

The this compound framework has been incorporated into mimics of fundamental biological molecules, namely amino acids and nucleosides, to explore their potential in medicinal chemistry and biotechnology.

(S)-2-amino-3-methoxypropanoic acid, also known as O-methyl-L-serine, is a non-proteinogenic amino acid derivative. matrix-fine-chemicals.comnih.gov It features a methoxy group at the β-position and serves as a valuable building block in peptide synthesis and medicinal chemistry. Its BOC-protected form, (R)-2-(tert-butoxycarbonylamino)-3-methoxypropanoic acid, is utilized in solid-phase peptide synthesis to introduce the O-methylated serine residue into peptide chains. google.com

In the realm of nucleoside analogues, researchers have synthesized novel acyclic structures. A notable example is (S)-3-(adenin-9-yl)-2-(phosphonomethoxy)propanoic acid ((S)-CPMEA), which was designed as a potential inhibitor of viral enzymes. nih.govresearchgate.net The synthesis involves the oxidation of a 3-hydroxy-2-(phosphonomethoxy)propyl (HPMP) analogue. nih.gov Other related compounds, such as 3-(adenin-9-yl)-2-methoxypropanoic acid, have been prepared by the oxidation of 9-(3-hydroxy-2-methoxypropyl)adenine. researchgate.net Similarly, a uracil-containing analogue, 2-[(2,4-dioxo-3,4-dihydropyrimidine-1-(2H)-yl) methoxy]propanoic acid, was synthesized via the oxidation of its corresponding alcohol precursor using a TEMPO/BAIB system. mdpi.com

Table 4: Amino Acid and Nucleoside Analogues of this compound

| Analogue Type | Compound Name | Key Structural Feature | Application/Significance | Reference |

|---|---|---|---|---|

| Amino Acid | (S)-2-Amino-3-methoxypropanoic acid | Amino group at C2, Methoxy at C3 | Building block in peptide synthesis | matrix-fine-chemicals.com |

| Nucleoside (Adenine) | (S)-3-(Adenin-9-yl)-2-(phosphonomethoxy)propanoic acid | Adenine base and phosphonomethoxy group | Designed as an antiviral agent | nih.govresearchgate.net |

| Nucleoside (Adenine) | 3-(Adenin-9-yl)-2-methoxypropanoic acid | Adenine base attached to the propanoic acid backbone | Acyclic nucleoside analogue | researchgate.net |

| Nucleoside (Uracil) | 2-[(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl) methoxy]propanoic acid | Uracil base attached via a methoxy-propanoic acid linker | Acyclic uridine derivative | mdpi.com |

Synthesis of Non-Proteinogenic Amino Acids with Methoxypropanoic Acid Moieties

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 20 standard protein-forming amino acids. Their incorporation into peptides can introduce unique structural and functional properties. While direct synthesis of new amino acids from this compound is not extensively documented, a structurally related and crucial NPAA is (S)-2-amino-3-methoxypropanoic acid, also known as O-methyl-L-serine. This compound and its enantiomer, (R)-2-amino-3-methoxypropanoic acid (O-methyl-D-serine), are chiral building blocks used in the synthesis of peptides and peptidomimetics.

These NPAAs feature the core methoxypropanoic acid structure with an amino group at the alpha-position. For use in solid-phase peptide synthesis, the amino group is typically protected to prevent unwanted side reactions. Common protecting groups include the fluorenylmethyloxycarbonyl (Fmoc) group. The resulting compound, FMOC-(S)-2-amino-3-methoxypropionic acid, is a key reagent for incorporating the O-methyl-serine moiety into peptide chains, which is instrumental in the creation of novel peptide-based drugs. fluorochem.co.uk

The table below details these important non-proteinogenic amino acid building blocks that contain the methoxypropanoic acid structure.

Table 1: Non-Proteinogenic Amino Acid Building Blocks| Compound Name | CAS Number | Molecular Formula | Key Role |

|---|---|---|---|

| (S)-2-amino-3-methoxypropanoic acid | 32620-11-4 | C₄H₉NO₃ | A chiral NPAA building block. |

| (R)-2-amino-3-methoxypropanoic acid | 86118-11-8 | C₄H₉NO₃ | The (R)-enantiomer, used in stereochemical studies. |

| (S)-2-amino-3-methoxypropanoic acid hydrochloride | 336100-47-1 | C₄H₁₀ClNO₃ | Hydrochloride salt form for improved solubility. |

| (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxypropanoic acid | 159610-93-2 | C₂₀H₂₁NO₅ | Fmoc-protected version for solid-phase peptide synthesis. fluorochem.co.uk |

| (R)-2-(tert-butoxycarbonylamino)-3-methoxypropanoic acid | 86123-95-7 | C₉H₁₇NO₅ | Boc-protected (R)-enantiomer for peptide synthesis. |

Chiral Nucleoside Phosphonates Incorporating Methoxypropanoic Acid Structures

A significant area of research has been the synthesis of novel acyclic nucleoside phosphonates (ANPs) that incorporate a 2-(phosphonomethoxy)propanoic acid moiety. nih.govnih.gov These compounds are structurally related to established antiviral agents like Tenofovir and Adefovir. nih.gov A key synthetic strategy involves the creation of 2'-carboxy-PME (CPME) derivatives, which feature the propanoic acid structure. nih.gov

The synthesis of these chiral nucleoside phosphonates was efficiently achieved through the oxidation of precursor molecules. nih.gov Specifically, the key step is the oxidation of 3-hydroxy-2-(phosphonomethoxy)propyl (HPMP) analogues. nih.gov Researchers developed an optimized protocol using a TEMPO/NaClO₂/NaClO oxidizing system, which converts the primary alcohol of the HPMP side chain into a carboxylic acid, thus forming the desired propanoic acid moiety. nih.gov

This method was successfully applied to synthesize a range of CPME derivatives with various nucleobases. The starting materials are the corresponding diisopropyl-protected HPMP analogues. The oxidation reaction proceeds cleanly and in high yields (76–87%) to produce the diisopropyl CPME analogues. nih.gov For example, the synthesis of the adenine derivative, (S)-CPMEA, began with diisopropyl (S)-9-[3-hydroxy-2-(phosphonomethoxy)propyl]adenine, which was oxidized to the corresponding diisopropyl (S)-3-(adenin-9-yl)-2-[(diisopropoxyphosphono)methoxy]propanoic acid in an 87% yield. nih.gov

The final step in the synthesis is the deprotection of the phosphonate group. The removal of the diisopropyl esters is typically achieved using bromotrimethylsilane followed by hydrolysis, which yields the final free phosphonic acids. nih.gov

The table below summarizes the successful synthesis of various diisopropyl CPME analogues using the TEMPO-based oxidation method. nih.gov

Table 2: Synthesis of Diisopropyl CPME Analogues via Oxidation| Starting Nucleobase | Product (Diisopropyl CPME Analogue) | Yield |

|---|---|---|

| Adenine (A) | (S)-3-(Adenin-9-yl)-2-[(diisopropoxyphosphono)methoxy]propanoic acid | 87% |

| Cytosine (C) | (S)-3-(Cytosin-1-yl)-2-[(diisopropoxyphosphono)methoxy]propanoic acid | 83% |

| Uracil (U) | (S)-3-(Uracil-1-yl)-2-[(diisopropoxyphosphono)methoxy]propanoic acid | 76% |

| Thymine (T) | (S)-3-(Thymin-1-yl)-2-[(diisopropoxyphosphono)methoxy]propanoic acid | 81% |

| Guanine (G) | (S)-3-(Guanin-9-yl)-2-[(diisopropoxyphosphono)methoxy]propanoic acid | 78% |

| 2,6-Diaminopurine (DAP) | (S)-3-(2,6-Diaminopurin-9-yl)-2-[(diisopropoxyphosphono)methoxy]propanoic acid | 82% |

Emerging Research Directions and Future Perspectives for S -2-methoxypropanoic Acid

Integration with Flow Chemistry Technologies for Enantioselective Synthesis

The precise, controlled, and often safer environment of continuous flow reactors offers significant advantages for conducting highly selective chemical transformations. While specific research on the dedicated flow synthesis of (S)-2-methoxypropanoic acid is still emerging, the principles established for related processes highlight a clear path forward. Flow chemistry is particularly well-suited for the enantioselective synthesis of chiral acids and their derivatives. nih.govmdpi.comresearchgate.net

Key advantages of flow chemistry include superior heat and mass transfer, precise control over reaction time and temperature, and the ability to safely handle hazardous reagents and intermediates. These features are critical for stereoselective reactions where even minor temperature fluctuations can impact enantiomeric excess. Furthermore, flow systems are ideal for integrating immobilized catalysts, which can be packed into reactor columns for continuous operation and simplified product purification. researchgate.netucl.ac.uk

Sustainable Synthesis Methodologies and Catalytic Approaches

The shift towards a circular economy has placed great emphasis on developing sustainable chemical processes that utilize renewable feedstocks and environmentally benign catalysts. Research into the synthesis of this compound is aligned with these principles, focusing on its production from biomass and the use of recyclable catalytic systems.

Biomass-Derived Feedstocks for Chiral Acid Production

This compound is a direct derivative of (S)-lactic acid, a prominent platform chemical that can be efficiently produced from the fermentation of biomass. This positions this compound as a bio-based chemical with a sustainable origin. A wide variety of renewable feedstocks can be used to produce lactic acid, including:

Lignocellulosic Biomass: Agricultural residues such as corn stover and wheat straw are abundant and non-food-competing sources. molaid.com

Starch-based Crops: Corn and other carbohydrate-rich crops are traditional feedstocks for fermentation processes. molaid.com

Food Waste: Utilizing food waste as a fermentation substrate offers a dual benefit of producing a valuable chemical while addressing a significant waste management challenge. mdpi.com

The production of optically pure L-lactic acid (the (S)-enantiomer) from these feedstocks is typically achieved through microbial fermentation using specific strains of lactic acid bacteria (LAB). mdpi.comrsc.org Advances in metabolic engineering are continuously improving the yield and optical purity of lactic acid from these renewable sources. molaid.com Chemical catalysis also presents a viable route, with catalysts like Sn-Beta zeolites capable of converting biomass-derived sugars into lactic acid and its esters. researchgate.netchemicalbook.com The availability of high-purity (S)-lactic acid from these sustainable routes is fundamental to the green production of this compound.

Development of Recyclable Catalytic Systems

To enhance the sustainability of chemical synthesis, the development of catalysts that can be easily recovered and reused is crucial. Research in asymmetric catalysis has led to innovative recyclable systems that are applicable to the synthesis of chiral acids and their precursors. jlu.edu.cn These systems often involve immobilizing a homogeneous catalyst onto a solid support, combining the high selectivity of the catalyst with the practical benefits of a heterogeneous system.

Strategies for catalyst recycling relevant to the synthesis of this compound and related compounds include:

Immobilization on Polymers: Chiral organocatalysts, such as those based on cinchona alkaloids or BINOL-derived phosphoric acids, can be anchored to polymer supports like polystyrene. researchgate.netresearchgate.net These supported catalysts have shown high performance and recyclability in both batch and continuous flow reactions. researchgate.netresearchgate.net

Inorganic Supports: Materials like silica, zeolites, and layered double hydroxides (LDHs) serve as robust carriers for catalytic complexes. jlu.edu.cn For instance, amino acid-intercalated LDHs have been shown to effectively catalyze chemoselective O-methylation reactions, a key transformation for converting a hydroxyl group (as in lactic acid) to a methoxy group. rsc.org

Lipophilic Catalysts: Designing catalysts with high lipophilicity allows for their recovery from reaction mixtures through simple phase separation or centrifugation, avoiding the potential loss of activity that can sometimes occur with immobilization on solid supports.

The table below summarizes examples of recyclable catalytic systems and their applications in relevant enantioselective transformations.

| Catalyst Type | Support/Strategy | Application | Key Findings | Reference(s) |

| Chiral Phosphoric Acid | Polystyrene | General Asymmetric Catalysis | Catalyst is effective in batch and flow; avoids degradation. | researchgate.netresearchgate.net |

| Cinchona Squaramide | Lipophilic Design | Asymmetric Michael Addition | Catalyst recycled by centrifugation over 5 cycles with no significant loss of activity. | |

| Chiral Amide | Solid Support | Asymmetric Strecker Reaction | Catalyst is recyclable and provides high yield and enantioselectivity. | beilstein-journals.org |

| L-Leu-MgAl-LDH | Layered Double Hydroxide | Chemoselective O-methylation | Intercalated amino acid catalyzes methylation with dimethyl carbonate. | rsc.org |

These advances in recyclable catalysts are paving the way for more cost-effective and environmentally friendly production of chiral chemicals like this compound.

Novel Applications in Materials Science and Chiral Polymer Synthesis

The unique chiral structure of this compound makes it an intriguing monomer for the synthesis of advanced functional materials and chiral polymers. While the polymerization of this compound itself is a nascent area of research, studies on closely related lactic acid derivatives provide a strong indication of its potential.

Chiral lactic acid derivatives are increasingly used as building blocks to impart chirality into coordination polymers and metal-organic frameworks (MOFs). jlu.edu.cnresearchgate.net In these materials, the stereocenter of the ligand directs the assembly of metal ions into helical chains, creating complex, three-dimensional structures with potential applications in asymmetric catalysis, separation, and sensing. jlu.edu.cnresearchgate.net

A recent study explored the synthesis and properties of poly(3-methoxypropionic acid vinyl ester) (PMePVE), a structural isomer of a polymer that could be derived from this compound. researchgate.net This polymer was investigated as a potential blood-compatible material. Research showed that PMePVE surfaces suppressed platelet adhesion, a key indicator of non-thrombogenicity. This desirable property was attributed to the specific hydration state of the polymer, particularly the presence of "intermediate water," which is less structured than free water but not as tightly bound as non-freezing water. This hydration structure is believed to prevent the denaturation of plasma proteins, which is the initial trigger for thrombus formation. The blood compatibility of PMePVE is comparable to that of poly(2-methoxyethyl acrylate) (PMEA), a well-established biocompatible polymer used in medical device coatings. researchgate.net These findings suggest that a polymer derived from this compound could exhibit similar valuable properties for biomedical applications.

The table below compares key properties of PMePVE and the benchmark biocompatible polymer PMEA.

| Polymer | Monomer Structure | Key Property Investigated | Relevant Finding | Reference |

| Poly(3-methoxypropionic acid vinyl ester) (PMePVE) | CH2=CH-O-CO-CH2-CH2-OCH3 | Blood Compatibility | Suppressed platelet adhesion; inhibited plasma protein adsorption and denaturation. | researchgate.net |

| Poly(2-methoxyethyl acrylate) (PMEA) | CH2=CH-CO-O-CH2-CH2-OCH3 | Blood Compatibility | Established non-thrombogenic material; properties linked to "intermediate water". | researchgate.net |

The future development of polymers based on this compound could lead to a new class of chiral, biodegradable, and biocompatible materials. Their properties could be tailored for applications in drug delivery systems, tissue engineering scaffolds, and chiral separation membranes.

Development of this compound as Biological Probes and Tools for Chemical Biology

Chiral molecules are central to biology, and small, optically pure compounds like this compound serve as valuable chiral building blocks for the synthesis of complex, biologically active molecules. Its utility has been demonstrated in the creation of pharmaceuticals and has been identified as a naturally occurring compound, pointing towards its potential role in biological processes.

A key application of this compound is as a precursor in the synthesis of complex drugs. For example, it has been used in the preparation of derivatives of glycyrrhetinic acid, which were designed as inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 2 (HSD2). google.com Inhibition of this enzyme is a therapeutic strategy for managing hyperkalemia. google.com Similarly, the closely related precursor, (S)-2-chloropropanoic acid, is a key starting material for an economical synthesis of the antiviral drug lamivudine, which is used to treat HIV/AIDS. acs.orgresearchgate.net These examples underscore the value of the (S)-propanoic acid scaffold in medicinal chemistry.

Intriguingly, 2-methoxypropanoic acid has been identified as a natural product, having been isolated from the sea hare Dolabella auricularia. mdpi.com The presence of this molecule in a biological system suggests it may have a specific function or be an intermediate in a metabolic pathway, making it a target for further investigation in chemical biology.

While the direct use of this compound as a biological probe is not yet widely documented, studies on its analogues are indicative of its potential. For example, the fluorinated version, perfluoro-2-methoxypropanoic acid (PFMOPrA), has been evaluated for its immunotoxicological effects. mdpi.com Such studies, which probe the interaction of these small molecules with biological systems, are a first step toward developing them into tools for studying cellular processes. The difluorinated analogue, (2R)-2-(difluoromethoxy)propanoic acid, has been noted for its potential in enzyme inhibition studies due to its enhanced metabolic stability compared to its non-fluorinated counterpart. The development of this compound and its derivatives as enzyme inhibitors, metabolic tracers, or components of larger probe molecules remains a promising direction for future research.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing (S)-2-methoxypropanoic acid with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis or chiral resolution. For instance, chiral pool synthesis using (S)-(-)-2-methoxypropionic acid (CAS 23953-00-6) as a starting material ensures stereochemical fidelity . Purification via recrystallization or chiral HPLC is critical to isolate the (S)-enantiomer. Monitor optical rotation ([α]D) and confirm purity using chiral GC or HPLC with a polarimetric detector.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Use -NMR to confirm methoxy (-OCH) and carboxylic acid (-COOH) protons. IR spectroscopy verifies C=O (1700–1725 cm) and O-H (2500–3300 cm) stretches.

- Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) resolves enantiomeric impurities .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (CHO) and isotopic patterns .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves and Tyvek® suits to prevent skin contact. Use safety goggles and face shields for eye protection .

- Ventilation : Conduct experiments in fume hoods to minimize inhalation risks. Local exhaust ventilation is advised for powder handling .

- Emergency Measures : Install eyewash stations and emergency showers. Avoid dry sweeping; use HEPA-filtered vacuums for spills .

Advanced Research Questions

Q. How can researchers evaluate the stability of this compound under varying experimental conditions?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures.

- pH Stability : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C, monitoring degradation via HPLC .

- Light Sensitivity : Expose samples to UV/visible light (ICH Q1B guidelines) and analyze photodegradation products using LC-MS .

Q. What strategies address contradictions in reported physicochemical data for this compound?

- Methodological Answer :

- Replication Studies : Reproduce conflicting experiments (e.g., melting point, solubility) with controlled variables (purity, humidity).

- Advanced Characterization : Use X-ray crystallography to resolve structural ambiguities. Cross-validate spectroscopic data with computational models (DFT) .

- Literature Meta-Analysis : Compare datasets from peer-reviewed journals and regulatory documents (e.g., NIST Chemistry WebBook) to identify consensus values .

Q. How to design ecotoxicity studies for this compound given limited environmental data?

- Methodological Answer :

- Model Systems : Use Daphnia magna (acute toxicity) and Aliivibrio fischeri (bioluminescence inhibition) as preliminary ecotoxicological models.

- Read-Across Approach : Extrapolate data from structurally similar compounds (e.g., 2-(4-chloro-2-methylphenoxy)propionic acid) to predict biodegradation and bioaccumulation .

- Long-Term Studies : Conduct soil microcosm experiments to assess persistence and metabolite formation under OECD 307 guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.